iNOS Inhibitory Potency vs. Bigelovin and 2,3-Dihydroaromaticin
In a direct head-to-head comparison, dihydrobigelovin (ergolide) demonstrated an IC50 of 0.69 µM for inhibition of LPS-induced iNOS in murine RAW 264.7 macrophages. By contrast, the closest structural analog bigelovin showed an IC50 of 0.46 µM, and 2,3-dihydroaromaticin showed an IC50 of 1.05 µM . This establishes dihydrobigelovin as an intermediate potency compound within this sub-series, with a measured 1.5-fold lower potency than bigelovin and 1.5-fold higher potency than 2,3-dihydroaromaticin.
Dihydrobigelovin IC₅₀ = 0.69 µM
Bigelovin 0.46 µM; 2,3-Dihydroaromaticin 1.05 µM
Intermediate potency within pseudoguaianolide series; supports rank-order dose selection.
LPS-induced RAW 264.7 macrophage model context.
| Evidence Dimension | Inhibition of LPS-induced iNOS (IC50) |
|---|---|
| Target Compound Data | 0.69 µM (Dihydrobigelovin / Ergolide) |
| Comparator Or Baseline | Bigelovin: 0.46 µM; 2,3-Dihydroaromaticin: 1.05 µM; L-N6-(1-iminoethyl)lysine: 3.49 µM |
| Quantified Difference | Dihydrobigelovin is 1.5-fold less potent than bigelovin and 1.5-fold more potent than 2,3-dihydroaromaticin |
| Conditions | LPS-stimulated murine macrophage RAW 264.7 cells; iNOS activity measured in vitro |
Why This Matters
For researchers selecting a pseudoguaianolide probe for iNOS-related studies, this rank-order potency data (bigelovin > dihydrobigelovin > 2,3-dihydroaromaticin) enables rational dose selection and avoids the confounding effects of uncharacterized potency gaps when interchanging analogs.
- [1] Lee HT, et al. Pseudoguaianolides isolated from Inula britannica var. chinensis as inhibitory constituents against inducible nitric oxide synthase. Arch Pharm Res. 2002 Apr;25(2):151-3. doi: 10.1007/BF02976555. PMID: 12009027. View Source
